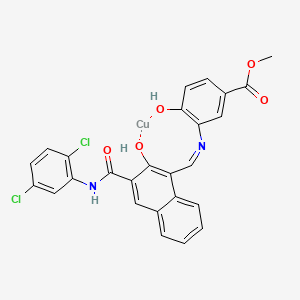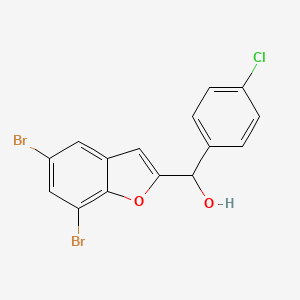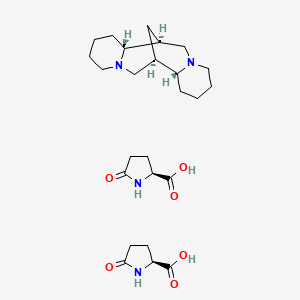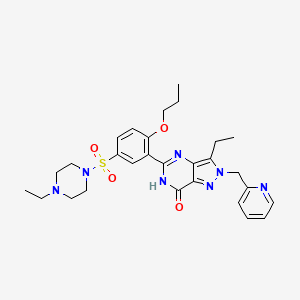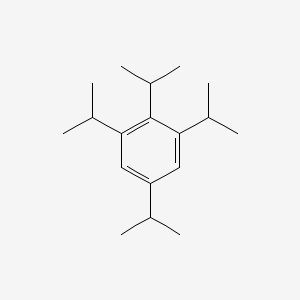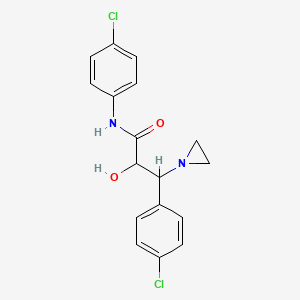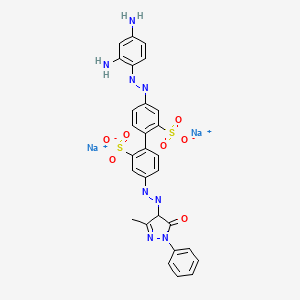
Disodium 4-((2,4-diaminophenyl)azo)-4'-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 282-348-5, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and durable. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in most organic solvents. It is extensively used in various industrial applications due to its effectiveness in enhancing the properties of plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl) phthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
Phthalic anhydride+2(2-ethylhexanol)→bis(2-ethylhexyl) phthalate+water
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate is carried out in large reactors where phthalic anhydride and 2-ethylhexanol are continuously fed. The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is removed by distillation. The crude product is then purified by vacuum distillation to obtain high-purity bis(2-ethylhexyl) phthalate.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Substitution: Bis(2-ethylhexyl) phthalate can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various laboratory equipment and materials.
Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.
Medicine: Investigated for its potential health effects, including its role as an endocrine disruptor and its impact on human health.
Industry: Widely used in the manufacture of flexible plastics, cables, flooring, and medical devices.
Wirkmechanismus
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as an endocrine disruptor. It can mimic or interfere with the action of hormones in the body, particularly estrogen. This disruption occurs through binding to hormone receptors, altering hormone synthesis, and affecting hormone metabolism. The molecular targets include estrogen receptors and other hormone-related pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl phthalate (DOP): Another commonly used plasticizer with similar properties to bis(2-ethylhexyl) phthalate.
Diisononyl phthalate (DINP): Used as a plasticizer with lower volatility and better resistance to extraction.
Diisodecyl phthalate (DIDP): Known for its high molecular weight and low volatility, making it suitable for high-temperature applications.
Uniqueness
Bis(2-ethylhexyl) phthalate is unique due to its widespread use and effectiveness as a plasticizer. It provides excellent flexibility and durability to PVC products, making it a preferred choice in many industrial applications. its potential health and environmental impacts have led to increased scrutiny and regulation.
Conclusion
Bis(2-ethylhexyl) phthalate (EINECS 282-348-5) is a versatile compound with significant industrial and scientific applications. Its synthesis, chemical reactions, and mechanism of action highlight its importance and the need for careful consideration of its effects on health and the environment.
Eigenschaften
CAS-Nummer |
84176-81-8 |
|---|---|
Molekularformel |
C28H22N8Na2O7S2 |
Molekulargewicht |
692.6 g/mol |
IUPAC-Name |
disodium;2-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H24N8O7S2.2Na/c1-16-27(28(37)36(35-16)20-5-3-2-4-6-20)34-32-19-9-11-22(26(15-19)45(41,42)43)21-10-8-18(14-25(21)44(38,39)40)31-33-24-12-7-17(29)13-23(24)30;;/h2-15,27H,29-30H2,1H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI-Schlüssel |
JXMZWPARKFMUJU-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4=C(C=C(C=C4)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


